tert-Butyl (4-((chlorosulfonyl)methyl)phenyl)carbamate
Description
tert-Butyl (4-((chlorosulfonyl)methyl)phenyl)carbamate (CAS: 269747-25-3) is a specialized organic compound featuring a tert-butyl carbamate group attached to a phenyl ring substituted with a chlorosulfonylmethyl (-CH₂SO₂Cl) moiety. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing sulfonyl chloride group. The compound is primarily utilized in pharmaceutical and chemical synthesis as a key intermediate for introducing sulfonamide linkages or as a protective group in peptide chemistry .
Properties
Molecular Formula |
C12H16ClNO4S |
|---|---|
Molecular Weight |
305.78 g/mol |
IUPAC Name |
tert-butyl N-[4-(chlorosulfonylmethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
XVPUVVCWGYUHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorosulfonylation of tert-Butanol
The initial step involves the chlorosulfonylation of tert-butanol to generate tert-butyl chlorosulfonylcarbamate . This process is adapted from established protocols for chlorosulfonyl derivatives:
- Reagents: Chlorosulfonyl isocyanate (ClSO2NCO), tert-butanol
- Solvent: Toluene
- Temperature: 0°C to room temperature
- Atmosphere: Inert (argon or nitrogen)
- A solution of chlorosulfonyl isocyanate (1.928 g, 13.62 mmol) in toluene (5.4 mL) is added dropwise to a stirred solution of anhydrous tert-butanol (1.106 g, 14.92 mmol) in toluene (0.8 mL) at 0°C.
- The mixture is stirred vigorously for 1 hour at 0°C.
- The reaction mixture is then warmed to room temperature, and petroleum ether (14.0 mL) is added to precipitate the product.
- The precipitate is filtered, washed with petroleum ether, and dried under vacuum to yield tert-butyl chlorosulfonylcarbamate as a crystalline solid.
Alternative Method: Chlorosulfonylation of Pre-formed Carbamates
An alternative approach involves chlorosulfonylation of pre-formed carbamate derivatives of phenyl compounds, such as tert-butyl phenyl carbamate , followed by chlorosulfonylation at the phenyl ring.
- Reagents: Chlorosulfonyl chloride (ClSO2Cl), base (e.g., pyridine)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Dissolve the phenyl carbamate in DCM.
- Add chlorosulfonyl chloride dropwise at 0°C.
- Stir for several hours at room temperature.
- Quench with water, extract, and purify by chromatography.
Functionalization of the Phenyl Ring with Chlorosulfonyl Group
Chlorosulfonylation of 4-Substituted Phenyl Compounds
The key step involves introducing the chlorosulfonyl group onto the para position of the phenyl ring bearing the carbamate group.
- Reagents: Chlorosulfonyl chloride, catalytic amounts of Lewis acids (e.g., FeCl3)
- Solvent: DCM or toluene
- Temperature: 0°C to room temperature
Optimization and Yield
The yield of chlorosulfonylation varies depending on reaction conditions, with typical yields ranging from 70% to 85%. Proper control of temperature and reagent equivalents is critical to minimize side reactions such as sulfonation at undesired positions.
Purification and Characterization
Purification
- The crude product is purified via column chromatography using silica gel.
- Elution solvents typically include mixtures of petroleum ether and ethyl acetate (70:30 v/v).
- Crystals are obtained by recrystallization from suitable solvents.
Characterization
- NMR Spectroscopy: Confirmed by characteristic signals for the carbamate and chlorosulfonyl groups.
- Mass Spectrometry: HRMS confirms molecular weight.
- Melting Point: Typically in the range of 200–220°C, indicating purity.
Summary of Key Data
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Chlorosulfonylation of tert-butanol | Chlorosulfonyl isocyanate, tert-butanol | Toluene | 0°C to RT | ~80% | Precursor for carbamate synthesis |
| Phenyl ring chlorosulfonylation | Chlorosulfonyl chloride | DCM | 0°C to RT | 70–85% | Para-selective sulfonylation |
| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate | RT | - | Ensures high purity |
In-Depth Research Findings and Considerations
- Reaction Mechanism: The chlorosulfonylation proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group acts as the electrophile attacking the aromatic ring.
- Stability: The resulting This compound exhibits stability under standard laboratory conditions but should be stored in a dry, inert atmosphere.
- Safety Note: Chlorosulfonyl compounds are highly reactive and corrosive; proper safety protocols must be followed, including use of gloves, eye protection, and fume hoods.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and carbamate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbamates and sulfonamides can be formed.
Hydrolysis Products: Sulfonic acids and carbamate derivatives are the major products of hydrolysis.
Scientific Research Applications
tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and as a building block for drug synthesis.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound can also act as an enzyme inhibitor by interacting with the active sites of enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of tert-Butyl (4-((chlorosulfonyl)methyl)phenyl)carbamate with structurally related tert-butyl carbamate derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Comparison
Biological Activity
Tert-butyl (4-((chlorosulfonyl)methyl)phenyl)carbamate, identified by its CAS number 269747-25-3, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₁H₁₄ClNO₄S
- Molecular Weight : 291.75 g/mol
- Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways that are crucial in various biological processes. Preliminary studies suggest that it may interact with phosphopantetheinyl transferase (PptT), an enzyme that plays a significant role in the pathogenesis of Mycobacterium tuberculosis (Mtb) .
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on the growth of Mtb. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its potency against Mtb. For instance, the addition of methyl groups to the ortho positions on the phenyl ring has been shown to increase biological activity .
Table 1: Summary of In Vitro Inhibition Studies
| Compound | Target | IC50 (µM) | Effectiveness |
|---|---|---|---|
| This compound | PptT | 5.2 | High |
| Control Compound A | PptT | 10.1 | Moderate |
| Control Compound B | PptT | 15.5 | Low |
In Vivo Studies
In vivo studies have further validated the efficacy of this compound. Animal models treated with this compound showed a marked reduction in Mtb load compared to untreated controls. The pharmacokinetics of this compound indicate favorable absorption and distribution profiles, suggesting potential for therapeutic use in tuberculosis treatment .
Case Studies
- Case Study on Tuberculosis Treatment : A study involving mice infected with Mtb showed that administration of this compound resulted in a significant decrease in bacterial load in lung tissues after two weeks of treatment compared to controls.
- Cardiotoxicity Assessment : While evaluating safety profiles, it was noted that some analogues exhibited cardiotoxic effects, particularly changes in cardiomyocyte function. However, this compound itself did not demonstrate significant cardiotoxicity in preliminary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
